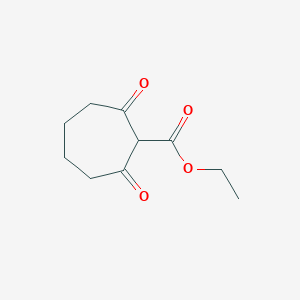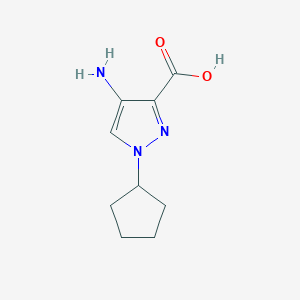![molecular formula C9H15IO2 B15241018 3-[(2-Iodocyclohexyl)oxy]oxetane](/img/structure/B15241018.png)
3-[(2-Iodocyclohexyl)oxy]oxetane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(2-Iodocyclohexyl)oxy]oxetane is an organic compound with the molecular formula C9H15IO2 It features a four-membered oxetane ring bonded to a 2-iodocyclohexyl group through an oxygen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-Iodocyclohexyl)oxy]oxetane typically involves the formation of the oxetane ring followed by the introduction of the 2-iodocyclohexyl group. One common method is the intramolecular cyclization of suitable precursors. For example, the oxetane ring can be synthesized through the epoxide ring-opening and subsequent ring-closing reactions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to its production.
Analyse Chemischer Reaktionen
Types of Reactions
3-[(2-Iodocyclohexyl)oxy]oxetane can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the iodine atom or other functional groups.
Ring-Opening Reactions: The oxetane ring can undergo ring-opening reactions, leading to the formation of different products.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles (e.g., amines, thiols), oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), and reducing agents (e.g., lithium aluminum hydride). Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while ring-opening reactions can produce linear or branched compounds.
Wissenschaftliche Forschungsanwendungen
3-[(2-Iodocyclohexyl)oxy]oxetane has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions of halogenated compounds with biological molecules.
Wirkmechanismus
The mechanism of action of 3-[(2-Iodocyclohexyl)oxy]oxetane involves its interaction with molecular targets through its functional groups. The oxetane ring can participate in ring-opening reactions, leading to the formation of reactive intermediates. The 2-iodocyclohexyl group can undergo substitution reactions, allowing the compound to interact with various biological and chemical targets. The specific pathways involved depend on the context of its use, such as in biological systems or chemical reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-[(2-Bromocyclohexyl)oxy]oxetane
- 3-[(2-Chlorocyclohexyl)oxy]oxetane
- 3-[(2-Fluorocyclohexyl)oxy]oxetane
Uniqueness
3-[(2-Iodocyclohexyl)oxy]oxetane is unique due to the presence of the iodine atom, which imparts distinct reactivity compared to its bromine, chlorine, and fluorine analogs. The larger atomic radius and higher polarizability of iodine make it more reactive in substitution reactions, providing opportunities for unique chemical transformations .
Eigenschaften
Molekularformel |
C9H15IO2 |
|---|---|
Molekulargewicht |
282.12 g/mol |
IUPAC-Name |
3-(2-iodocyclohexyl)oxyoxetane |
InChI |
InChI=1S/C9H15IO2/c10-8-3-1-2-4-9(8)12-7-5-11-6-7/h7-9H,1-6H2 |
InChI-Schlüssel |
IPJZDGJKLUCETK-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(C(C1)OC2COC2)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


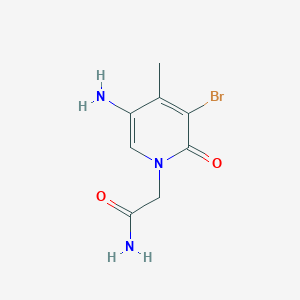
![6-[(But-3-yn-1-yl)amino]-2-methylpyrimidine-4-carboxylic acid](/img/structure/B15240941.png)
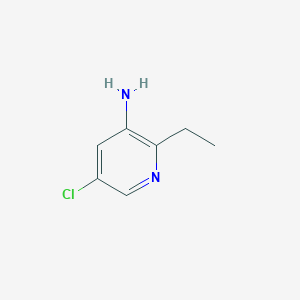
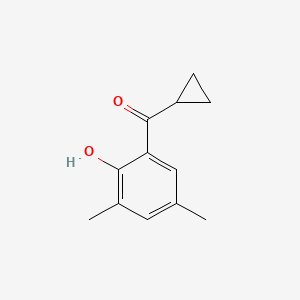

![2-Cyano-2-{3-ethyl-4-oxo-5-[(phenylamino)methylidene]-1,3-thiazolidin-2-ylidene}acetic acid](/img/structure/B15240953.png)

